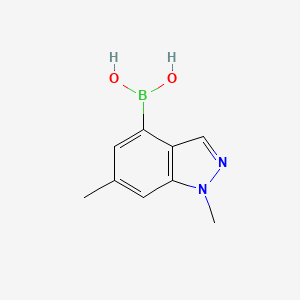
1,6-Dimethyl-1H-indazole-4-boronic acid
Overview
Description
“1,6-Dimethyl-1H-indazole-4-boronic acid” is a chemical compound with the CAS Number: 1310405-32-3 . It has a linear formula of C9H11BN2O2 . The IUPAC name for this compound is 1,6-dimethyl-1H-indazol-4-ylboronic acid . The compound has a molecular weight of 190.01 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11BN2O2/c1-6-3-8(10(13)14)7-5-11-12(2)9(7)4-6/h3-5,13-14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “this compound” has a predicted boiling point of 414.0±47.0 °C and a predicted density of 1.23±0.1 g/cm3 . The compound also has a predicted pKa value of 8.23±0.30 .
Scientific Research Applications
Spectroscopic Characterization and Structural Analysis
1,6-Dimethyl-1H-indazole-4-boronic acid, although not directly studied, is closely related to compounds within the indazole-boronic acid family that have been extensively researched for their unique properties and applications in scientific research. A similar compound, 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA), demonstrates the complexity of characterizing molecules with boronic acid functionalities due to their different resonance states under varying temperatures. Experimental studies using nuclear magnetic resonance (NMR) spectroscopy have highlighted the challenge in characterizing such molecules, which can exhibit multiple resonance forms and molecular symmetry changes. The studies provided insights into the molecular structure and dynamics of indazole-boronic acid derivatives, emphasizing their potential in materials science and supramolecular chemistry due to the dynamic covalent bonds of boronic acids (Dikmen, 2018).
Crystal Structure and Vibrational Spectra
Further analysis of 4-Methyl-1H-Indazole-5-Boronic Acid revealed its crystal structure and vibrational spectra through Raman, FT-IR, XRD spectroscopic methods, and quantum chemical calculations. This research highlights the importance of such compounds in understanding the molecular geometry, electronic structure, and intermolecular interactions of boronic acid derivatives. The findings suggest that these compounds can be pivotal in the design of new materials and in the study of molecular electronics (Dikmen, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,6-Dimethyl-1H-indazole-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its molecular weight is 19001 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions Therefore, changes in these conditions could potentially affect the efficacy and stability of this compound
properties
IUPAC Name |
(1,6-dimethylindazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)7-5-11-12(2)9(7)4-6/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKWEHQNRFCXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)

![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)
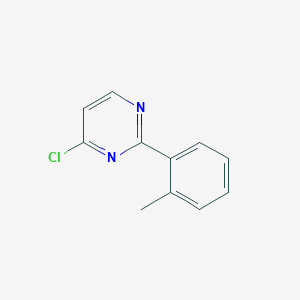
![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
amine](/img/structure/B1461602.png)

amine](/img/structure/B1461604.png)
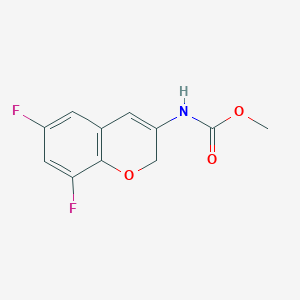
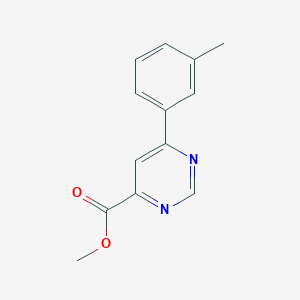
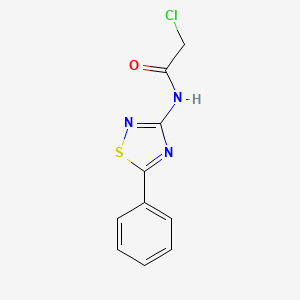
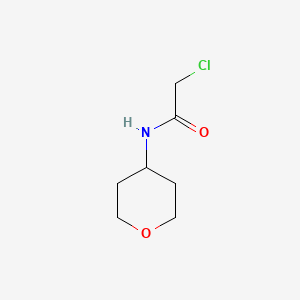
![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)